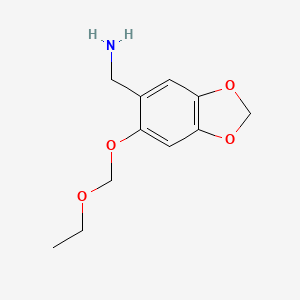









|
REACTION_CXSMILES
|
[CH2:1]([O:3][CH2:4][O:5][C:6]1[CH:23]=[C:22]2[O:24][CH2:25][O:26][C:21]2=[CH:20][C:7]=1[CH2:8][N:9]1C(=O)C2=CC=CC=C2C1=O)[CH3:2].NN.C(O)C>ClCCl>[CH2:1]([O:3][CH2:4][O:5][C:6]1[CH:23]=[C:22]2[O:24][CH2:25][O:26][C:21]2=[CH:20][C:7]=1[CH2:8][NH2:9])[CH3:2]
|


|
Name
|
N-(2-Ethoxymethoxy-4,5-methylenedioxybenzyl)phthalimide
|
|
Quantity
|
1.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCOC1=C(CN2C(C=3C(C2=O)=CC=CC3)=O)C=C3C(=C1)OCO3
|
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
NN
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled
|
|
Type
|
CUSTOM
|
|
Details
|
the phthalhydrazide was removed by filtration
|
|
Type
|
WASH
|
|
Details
|
washed three times with ethyl ether
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness on a rotary evaporator
|
|
Type
|
CUSTOM
|
|
Details
|
to yield a residue, which
|
|
Type
|
WASH
|
|
Details
|
The organic solution was washed three times with 10% sodium hydroxide
|
|
Type
|
EXTRACTION
|
|
Details
|
the combined aqueous solutions were back-extracted with dichloromethane two times
|
|
Type
|
WASH
|
|
Details
|
The combined organic solutions were washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate/potassium carbonate
|
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the solvent
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OCOC1=C(CN)C=C2C(=C1)OCO2
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.98 g | |
| YIELD: PERCENTYIELD | 92% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |